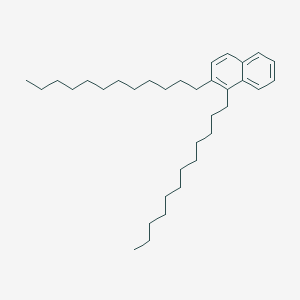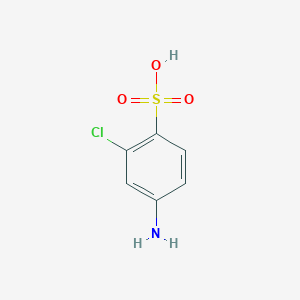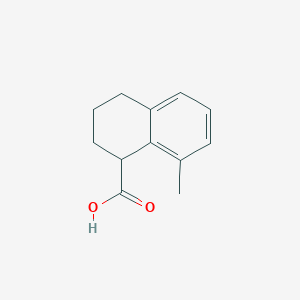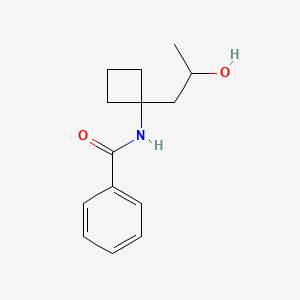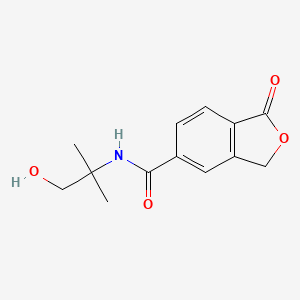
N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide
Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide is a complex organic compound that belongs to the class of isobenzofuranones. These compounds are notable for their diverse pharmacological activities and are often used in pharmaceutical research. The structure of this compound includes a phthalide core, which is a privileged structure in medicinal chemistry due to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide typically involves the formation of the isobenzofuranone core followed by functionalization at specific positions. One common method involves the reaction of 3-amino-1-oxo-1H-2-benzopyran-4-yl with benzoic acid derivatives under optimized conditions to yield the desired product . The reaction conditions are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent systems, are meticulously controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate
- 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity. Its phthalide core and the presence of both carbonyl and amino groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-3H-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C13H15NO4/c1-13(2,7-15)14-11(16)8-3-4-10-9(5-8)6-18-12(10)17/h3-5,15H,6-7H2,1-2H3,(H,14,16) |
InChI Key |
HNWLPTIKBKJXOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC2=C(C=C1)C(=O)OC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
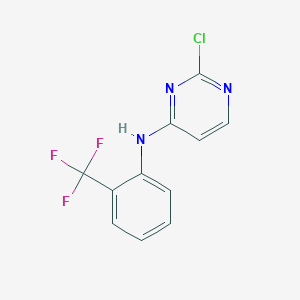
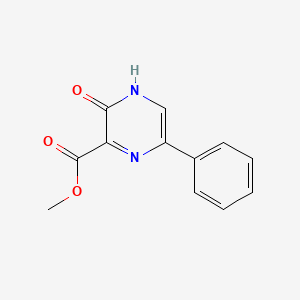
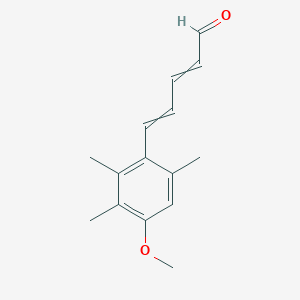
![[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid anthracen-9-ylmethyl ester](/img/structure/B8568876.png)
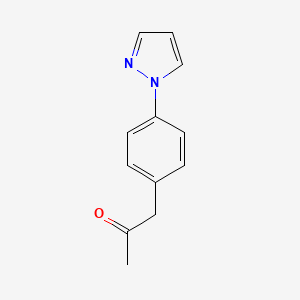
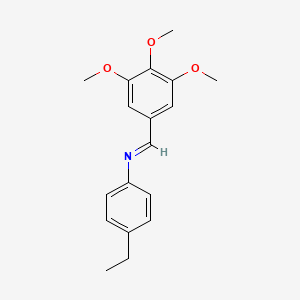
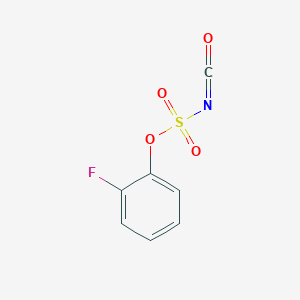

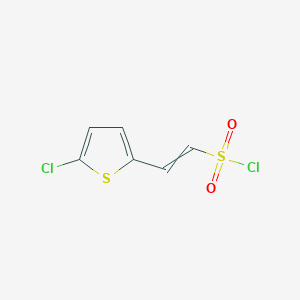
![3-[N-(dimethylaminosulfonyl)-amino]-4'-methoxybenzophenone](/img/structure/B8568909.png)
